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molecular formula C13H14N2O B8596399 2-Acetyl-1,2,3,4-tetrahydro-beta-carboline

2-Acetyl-1,2,3,4-tetrahydro-beta-carboline

Cat. No. B8596399
M. Wt: 214.26 g/mol
InChI Key: OICIUFXGPRSWNZ-UHFFFAOYSA-N
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Patent
US05169852

Procedure details

2-acetyl-1,2,3,4-tetrahydro-β-carboline was prepared as follows: 1 g of 1,2,3,4-tetrahydro-β-carboline (Sigma) was dissolved in a minimum of ethyl acetate, and pyridine 3 mL) was added along with acetic anhydride (1.5 mL). After 30 minutes, the mixture was dried and the resulting 2-acetyl-1,2,3,4-tetrahydro-β-carboline was recrystallized from acetone.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH2:4][CH2:3][NH:2]1.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C(OCC)(=O)C.N1C=CC=CC=1>[C:14]([N:2]1[CH2:3][CH2:4][C:5]2[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[NH:12][C:13]=2[CH2:1]1)(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1NCCC=2C3=CC=CC=C3NC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was dried
CUSTOM
Type
CUSTOM
Details
the resulting 2-acetyl-1,2,3,4-tetrahydro-β-carboline was recrystallized from acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1CC=2NC3=CC=CC=C3C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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